molecular formula C19H20N2O B4428794 1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole

1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole

Cat. No. B4428794
M. Wt: 292.4 g/mol
InChI Key: VUWRRFRZMYWDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazoles are heterocyclic compounds featuring a fused benzene and imidazole ring system, known for their versatile chemical properties and applications in medicinal chemistry, materials science, and organic synthesis. Their diverse biological activities make them a focus of synthetic and pharmaceutical chemistry research.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamines with carboxylic acids or aldehydes. For instance, the treatment of 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone with specific reagents leads to complexes with distinct "piano-stool" geometry around the central metal, showcasing the versatility in synthesizing benzimidazole complexes with tailored chemical properties (Sharma et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques like X-ray diffraction, revealing detailed geometry around their central atoms. These studies help in understanding the conformational preferences and potential interaction sites of benzimidazoles, which are crucial for their biological activity and material properties (Ghani & Mansour, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including oxidation, nucleophilic substitution, and complex formation with metals. These reactions can be tailored to synthesize a wide range of benzimidazole-based compounds with desired functional groups and biological activities. For example, the formation of complexes with Ir(iii) species triggers cyclization and rearrangement processes, leading to heterocycles with high yields (Sharma et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as thermal stability and aggregation-induced emission (AIE), can be significantly influenced by their molecular structure. Tetraphenylethene-based benzimidazoles, for example, exhibit AIE properties and reversible mechanochromism, indicating their potential application in material science for sensing and optoelectronic devices (Zhang et al., 2016).

properties

IUPAC Name

2-(oxolan-2-yl)-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(15-8-3-2-4-9-15)21-17-11-6-5-10-16(17)20-19(21)18-12-7-13-22-18/h2-6,8-11,14,18H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWRRFRZMYWDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Reactant of Route 2
1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Reactant of Route 6
1-(1-phenylethyl)-2-(tetrahydro-2-furanyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.